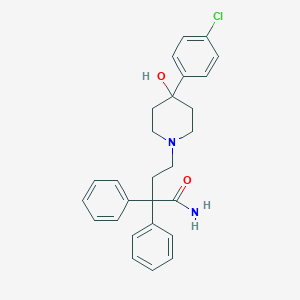

N-Didesmethyl Loperamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N-Didesmethyl Loperamide and related compounds, like N-Desmethyl-loperamide, involves complex chemical pathways. For instance, a high-yield route to synthesize the P-glycoprotein radioligand [11C]N-desmethyl-loperamide and its parent radioligand [11C]loperamide has been reported, starting from α,α-diphenyl-γ-butyrolactone and 4-(4-chlorophenyl)-4-hydroxypiperidine through multiple steps with varying yields (Wang, Gao, & Zheng, 2013).

Molecular Structure Analysis

The molecular structure of N-Didesmethyl Loperamide and its interactions, particularly with human cardiac ion channels, is of significant interest. For instance, N-Desmethyl Loperamide, a close structural relative, shows high affinity inhibition of the human ether-a-go-go-related gene (hERG) cardiac K+ channel, indicating a potentially different interaction with the channel compared to Loperamide (Vaz, Kang, Luo, & Rampe, 2017).

Chemical Reactions and Properties

Loperamide and its derivatives undergo several biotransformation reactions, including N-dealkylation to N-desmethylloperamide as the principal metabolic fate, and further reactions leading to N-desmethylloperamide's formation of potentially neurotoxic pyridinium species (Kalgutkar & Nguyen, 2004). These reactions underscore the importance of understanding the chemical properties of Loperamide derivatives for safety and efficacy assessments.

Physical Properties Analysis

The physical properties of N-Didesmethyl Loperamide, such as solubility, melting point, and stability, are crucial for its formulation and therapeutic application. While specific studies on N-Didesmethyl Loperamide's physical properties are scarce, research on Loperamide has shown that its solid dispersions exhibit complete amorphization under certain conditions, affecting its bioavailability and therapeutic effectiveness (Weuts et al., 2004).

Chemical Properties Analysis

The chemical properties, including reactivity, stability under various conditions, and interactions with biological molecules, are integral to the pharmacological profile of N-Didesmethyl Loperamide. Studies on Loperamide have revealed its metabolic pathways and interaction with P-glycoprotein transporters, offering insights into its mechanism of action and potential for adverse effects (Kannan et al., 2010).

Wissenschaftliche Forschungsanwendungen

Cardiotoxicity Studies : It is used in research focusing on the cardiotoxic effects of high doses of loperamide, which can lead to cardiac toxicity (Teigeler et al., 2019).

PET Imaging : N-Didesmethyl Loperamide is utilized in PET imaging to assess the activity of efflux transporters at the blood-brain barrier, particularly targeting P-glycoprotein (Kannan et al., 2010).

hERG Cardiac K+ Channel Research : This compound is a weaker inhibitor of the human ether-a-go-go-related gene (hERG) cardiac K+ channel compared to loperamide, but it may contribute to the cardiotoxicity observed with loperamide abuse (Vaz et al., 2017).

Antidiarrheal Properties : Loperamide, the parent compound of N-Didesmethyl Loperamide, influences ion transport and secretion, contributing to its antidiarrheal properties (Hughes et al., 1982).

Antitumor Activity : Loperamide has shown antitumor activity by inducing cell apoptosis and causing G2/M-phase cell cycle arrest (Gong et al., 2012).

Child Diarrhea Treatment : Loperamide may be a useful adjunct in treating children older than 3 years with minimal dehydration (Li et al., 2007).

Cardiac Dysrhythmia Risks : Loperamide is a potent hERG channel blocker and can prolong the action potential duration, suggesting a causal link between loperamide and cases of torsade de pointes (Klein et al., 2016).

Gastrointestinal Motor Function : High doses of loperamide may affect gastrointestinal motor function and nausea-like behavior (Vera et al., 2019).

Fluid Content Distribution in Bowel : Loperamide and simethicone improve the efficacy of anti-diarrheal agents by affecting transit and fluid content in the small and large bowel (Placidi et al., 2012).

Calcium Influx Studies : Loperamide has a significant stimulatory effect on capacitative calcium influx in cells triggered by depletion of calcium in the endoplasmic reticulum (Daly & Harper, 2000).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29ClN2O2/c28-24-13-11-21(12-14-24)26(32)15-18-30(19-16-26)20-17-27(25(29)31,22-7-3-1-4-8-22)23-9-5-2-6-10-23/h1-14,32H,15-20H2,(H2,29,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXJHDOGGBLQFRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCC(C3=CC=CC=C3)(C4=CC=CC=C4)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10648790 | |

| Record name | 4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Didesmethyl Loperamide | |

CAS RN |

66164-06-5 | |

| Record name | 4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

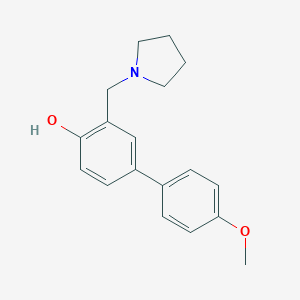

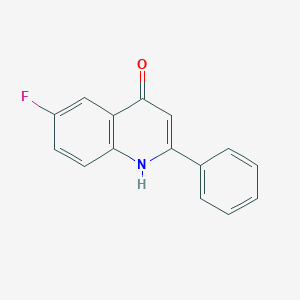

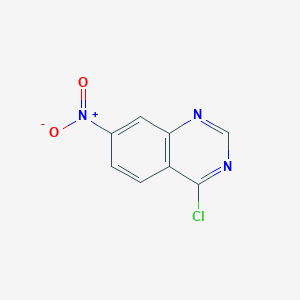

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3R,4S)-3-[(Triethylsilyl)oxy]-4-phenyl-2-azetidinone](/img/structure/B27121.png)

![2-Debenzoyl-7,10-bis[O-(triethylsilyl)]-10-deacetyl-13-O-trimethylsilyl Baccatin III](/img/structure/B27127.png)

![7,10-Bis[O-(triethylsilyl)]-10-deacetyl-13-O-trimethylsilyl Baccatin III](/img/structure/B27128.png)

![7,10-Bis[O-(triethylsilyl)]-10-deacetyl Baccatin III](/img/structure/B27129.png)

![Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate](/img/structure/B27132.png)

![Ethylene bis[3,3-bis(3-tert-butyl-4-hydroxyphenyl)butyrate]](/img/structure/B27140.png)

![5-Amino-2-(hexylthio)thiazolo[5,4-d]pyrimidine](/img/structure/B27149.png)